methyl N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]carbamate
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Overview
Description
Methyl N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]carbamate is a chemical compound that features a combination of furan and thiophene rings, both of which are heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]carbamate typically involves the reaction of furan-3-ylmethylamine and thiophen-2-ylmethylamine with methyl carbamate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where different functional groups replace the original ones.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]carbamate may be used to study the interactions between heterocyclic compounds and biological macromolecules. It can also serve as a probe to investigate cellular processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its unique chemical structure can impart desirable characteristics to these materials.
Mechanism of Action
The mechanism by which methyl N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and the biological system .
Comparison with Similar Compounds
Methyl N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]carbamate
Methyl N-[(furan-3-yl)methyl]-N-[(benzene-1-yl)methyl]carbamate
Methyl N-[(thiophen-2-yl)methyl]-N-[(benzene-1-yl)methyl]carbamate
Uniqueness: Methyl N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]carbamate is unique due to its specific combination of furan and thiophene rings, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
methyl N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-15-12(14)13(7-10-4-5-16-9-10)8-11-3-2-6-17-11/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTISWWERJRNMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(CC1=COC=C1)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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